(2S,3R)-trans-caftaric acid (2S,3R)-trans-caftaric acid (2S,3R)-trans-caftaric acid is a cinnamate ester obtained by formal condensation of the carboxy group of trans-caffeic acid with one of the hydroxy groups of meso-tartaric acid. It has a role as a metabolite. It is a dicarboxylic acid, a cinnamate ester, a tetraric acid derivative and a member of catechols. It derives from a meso-tartaric acid and a trans-caffeic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1894220
InChI: InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11+/m1/s1
SMILES:
Molecular Formula: C13H12O9
Molecular Weight: 312.23 g/mol

(2S,3R)-trans-caftaric acid

CAS No.:

Cat. No.: VC1894220

Molecular Formula: C13H12O9

Molecular Weight: 312.23 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-trans-caftaric acid -

Specification

Molecular Formula C13H12O9
Molecular Weight 312.23 g/mol
IUPAC Name (2S,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid
Standard InChI InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11+/m1/s1
Standard InChI Key SWGKAHCIOQPKFW-BOCAPUTCSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/C(=O)O[C@@H]([C@H](C(=O)O)O)C(=O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O

Introduction

Chemical Structure and Properties

(2S,3R)-trans-caftaric acid is a cinnamate ester formed by the formal condensation of the carboxyl group of trans-caffeic acid with one of the hydroxyl groups of meso-tartaric acid. Structurally, it features a distinctive phenylpropanoid skeleton with a catechol (ortho-dihydroxyphenyl) moiety attached to a tartaric acid component via an ester bond .

Basic Identification Parameters

ParameterValue
Chemical Name(2S,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid
Molecular FormulaC₁₃H₁₂O₉
Molecular Weight312.23 g/mol
CAS Number67879-58-7
PubChem CID13887348
Synonymstrans-caftaric acid, (2S,3R)-trans-caffeoyl tartaric acid, (2S,3R)-2-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-3-hydroxybutanedioic acid

Physical and Chemical Properties

PropertyValue
Physical StateSolid
ColorWhite to pale beige
OdorOdorless
Melting Point124-125°C
Boiling Point618.2±55.0°C (Predicted)
Density1.694±0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in methanol and water (improved with heating and sonication)
pKa2.18±0.25 (Predicted)
LogP1.147 (estimated)
StabilityHygroscopic

The compound features multiple functional groups, including hydroxyl groups on both the phenyl ring and tartaric acid moiety, as well as carboxylic acid groups, which contribute to its antioxidant properties and potential for forming derivatives .

Natural Occurrence and Distribution

(2S,3R)-trans-caftaric acid is widely distributed throughout the plant kingdom, with particularly high concentrations found in certain species.

Major Plant Sources

The compound is notably present in several plants of significant economic and medicinal importance:

  • Grapevines (Vitis species): (2S,3R)-trans-caftaric acid is the most abundant nonflavonoid phenolic compound in grapes and wines. It is found in various Vitis species, including Vitis longii and Vitis riparia .

  • Chicory (Cichorium intybus): It occurs in significant amounts in chicory, contributing to the plant's medicinal properties .

  • Echinacea (Echinacea purpurea): It is one of the bioactive components of this popular medicinal plant used in traditional medicine .

Concentration in Food Products

(2S,3R)-trans-caftaric acid is a key phenolic constituent in grape-derived products and contributes to their biological activities:

SourceTypical ConcentrationNotes
White grapesMajor phenolic compoundPrimary phenolic acid in V. vinifera white table grapes
Pink grapesSignificant presenceOne of the main phenolics in V. vinifera pink table grapes
Black grapesNotable presenceFound in V. vinifera black table grapes
White wineVariable, significantContributes to antioxidant profile
Red wineVariable, significantContributes to color stability and antioxidant properties

Biological Activities

Research has revealed numerous biological activities of (2S,3R)-trans-caftaric acid, primarily centered around its antioxidant and anti-inflammatory properties.

Antioxidant Properties

(2S,3R)-trans-caftaric acid demonstrates potent antioxidant capacity comparable to established antioxidants:

  • Free radical scavenging: It effectively scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals with an EC50 of 20.4 μM in cell-free assays .

  • DPPH radical scavenging assay: In a direct comparison with ascorbic acid (vitamin C), caftaric acid showed comparable antioxidant activity, with an IC50 of 5.455 ± 11 mg/mL versus 5.682 ± 11 mg/mL for ascorbic acid .

  • LDL oxidation protection: It inhibits oxidation of LDL isolated from human plasma by 97.6% compared to vehicle control when used at a concentration of 5 μM .

  • In vivo antioxidant effects: Dietary caftaric acid content in red wine positively correlates with inhibition of protein carbonylation and modulation of antioxidant enzyme activities (superoxide dismutase, glutathione peroxidase, and catalase) in mice .

Anti-inflammatory Effects

Studies on (2S,3R)-trans-caftaric acid have demonstrated significant anti-inflammatory activity, especially in models of interstitial cystitis:

ParameterEffect of Caftaric AcidComparison to ControlReference
SOD (antioxidant enzyme)93% increaseSignificant restoration (p<0.05)
CAT (antioxidant enzyme)92% increaseSignificant restoration (p<0.05)
GSH (antioxidant)90% increaseSignificant restoration (p<0.05)
iNOS (oxidant enzyme)97% decreaseSignificant reduction (p<0.05)
IL-6 (proinflammatory cytokine)90% decreaseSignificant reduction (p<0.05)
TGF 1-β (proinflammatory cytokine)83% decreaseSignificant reduction (p<0.05)
TNF-α (proinflammatory cytokine)96% decreaseSignificant reduction (p<0.05)

These findings demonstrate that (2S,3R)-trans-caftaric acid directly modulates both oxidative stress parameters and inflammatory cytokine expression, suggesting a dual mechanism of action.

Protective Effects Against Cyclophosphamide-Induced Interstitial Cystitis

A significant area of research on (2S,3R)-trans-caftaric acid involves its protective effects against cyclophosphamide (CYP)-induced interstitial cystitis (IC), a painful bladder condition that frequently occurs as a side effect of chemotherapy:

  • Edema and hemorrhage reduction: Oral administration of caftaric acid (20, 40, and 60 mg/kg) significantly reversed the edema and hemorrhage associated with CYP-induced IC in a dose-dependent manner .

  • Histopathological improvements: Treatment with caftaric acid restored bladder tissue architecture, protected the glycosaminoglycan (GAG) layer, and reduced sloughing and degeneration of transitional epithelium that occurred in CYP-induced IC .

  • Plasma protein extravasation: Caftaric acid significantly reduced plasma protein extravasation in the bladder, indicating improved vascular integrity and reduced inflammation .

  • Nociception reduction: Treatment with caftaric acid ameliorated the nociception (pain) associated with IC, as measured by improvements in locomotor activity and behavioral parameters .

The observed improvements in all these parameters suggest (2S,3R)-trans-caftaric acid has significant therapeutic potential for preventing or treating chemotherapy-induced bladder toxicity.

Effects on Bladder Smooth Muscle Function

Research on isolated rat bladder strips revealed that (2S,3R)-trans-caftaric acid can modulate bladder smooth muscle function:

  • Relaxant effect: Caftaric acid (10^-8 to 10^-5M) produced a significant relaxation response against carbachol-induced contraction in both control and CYP-treated bladder strips .

  • Mechanism of action: The relaxant effect appears to involve multiple pathways:

    • Inhibition of M3 muscarinic receptors

    • Blockade of ATP-sensitive potassium channels

    • Modulation of calcium channels

    • Inhibition of cyclooxygenase (COX) enzyme

These findings are particularly relevant for understanding the therapeutic potential of (2S,3R)-trans-caftaric acid in treating bladder hyperactivity and other urological conditions.

Molecular Docking Studies

Molecular docking studies have provided insights into the potential molecular mechanisms underlying the biological activities of (2S,3R)-trans-caftaric acid. The compound has been shown to interact with several key proteins involved in oxidative stress and inflammation:

ReceptorPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (nM)Number of Hydrogen BondsKey Interacting Residues
Catalase (CAT)1DGB-7.145.861LEU721, GLU723, LEU726, TRP755, MET759, LEU763, PHE778, LEU797, LEU887, TYR890
Glutathione (GSH)3DK4-10.929.873PRO160, SER161, THR176, SER177, GLY196, TYR197, ILE198, TRP287, ALA288, ILE289, GLY290
Interleukin-6 (IL-6)4ZS7-8.5583.452GLN3, LEU4, GLY27, TRP36, ARG99, TYR111, TYR112, GLY113, GLN114
Tumor Necrosis Factor (TNF-α)4TWT-10.1536.524ALA96, LYS98, PRO117, ILE118, TYR119

Compared to mesna, a synthetic compound used to treat bladder toxicity, caftaric acid showed superior binding affinity to these targets, with lower binding energies and inhibition constants. This suggests (2S,3R)-trans-caftaric acid may be more effective than mesna in modulating these biological targets .

Analytical Methods for Detection

Several analytical methods have been employed for the detection and quantification of (2S,3R)-trans-caftaric acid in various matrices:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

These methods are crucial for quality control of botanical materials, food products, and pharmaceutical preparations containing this compound .

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